Methyl 6-chloro-3,4,5-trihydroxycyclohexene-1-carboxylate
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Overview
Description
Methyl 6-chloro-3,4,5-trihydroxycyclohexene-1-carboxylate is an organic compound characterized by a cyclohexene ring substituted with a methyl ester group, a chlorine atom, and three hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-3,4,5-trihydroxycyclohexene-1-carboxylate typically involves the chlorination of a suitable cyclohexene precursor followed by esterification and hydroxylation reactions. One common synthetic route includes:
Esterification: The carboxyl group is esterified using methanol in the presence of an acid catalyst like sulfuric acid.
Hydroxylation: The hydroxyl groups are introduced through hydroxylation reactions using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-3,4,5-trihydroxycyclohexene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium dichromate in sulfuric acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide in water, ammonia in ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxylated or aminated derivatives.
Scientific Research Applications
Methyl 6-chloro-3,4,5-trihydroxycyclohexene-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-3,4,5-trihydroxycyclohexene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Methyl 6-chloro-3,4,5-trihydroxycyclohexene-1-carboxylate can be compared with similar compounds such as:
Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate: Lacks the chlorine atom, resulting in different reactivity and biological activity.
Methyl 6-bromo-3,4,5-trihydroxycyclohexene-1-carboxylate: Contains a bromine atom instead of chlorine, which may affect its chemical properties and applications.
Methyl 6-fluoro-3,4,5-trihydroxycyclohexene-1-carboxylate:
The unique structural features of this compound, such as the presence of a chlorine atom and multiple hydroxyl groups, contribute to its distinct chemical behavior and wide range of applications in scientific research and industry.
Properties
IUPAC Name |
methyl 6-chloro-3,4,5-trihydroxycyclohexene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO5/c1-14-8(13)3-2-4(10)6(11)7(12)5(3)9/h2,4-7,10-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDMWQPFIPNFCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(C(C(C1Cl)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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